Cas no 26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 化学的及び物理的性質
名前と識別子
-
- Phenol,3,5-dimethyl-2-(2-propen-1-yl)-
- 3,5-dimethyl-2-prop-2-enylphenol
- 2-allyl-3,5-dimethylphenol
- 2-Allyl-3,5-dimethyl-phenol
- 2-Allyl-symm.-m-xylenol
- 3,5-dimethyl-2-(2-propen-1-yl)-phenol
- 3,5-dimethyl-2-(2-propenyl)phenol
- 3,5-dimethyl-2-(prop-2-en-1-yl)phenol
- 5-Hydroxy-1.3-dimethyl-4-allyl-benzol
- AC1L61JS
- AC1Q79VW
- AR-1E9738
- CTK4F7990
- NSC89797
- SureCN3600818
- WY7CKX76V2
- VJBNTMUSFMRWSH-UHFFFAOYSA-N
- UNII-WY7CKX76V2
- SCHEMBL3600818
- NSC-89797
- DTXSID20293477
- 3,5-Dimethyl-2-(2-propen-1-yl)phenol
- AKOS005352694
- 26489-75-8
- Phenol, 3,5-dimethyl-2-(2-propen-1-yl)-
- DB-202772
- G66227
-
- インチ: InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3
- InChIKey: VJBNTMUSFMRWSH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C)=CC(O)=C1CC=C
計算された属性
- せいみつぶんしりょう: 162.10452
- どういたいしつりょう: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A2454903-1g |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 1g |
$823.0 | 2024-08-03 | |
Ambeed | A2454903-100mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 100mg |
$187.0 | 2024-08-03 | |
Ambeed | A2454903-250mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 250mg |
$314.0 | 2024-08-03 |
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Phenol,3,5-dimethyl-2-(2-propen-1-yl)-に関する追加情報
Phenol, 3,5-Dimethyl-2-(2-propen-1-yl)
The compound Phenol, 3,5-Dimethyl-2-(2-propen-1-yl), also known by its CAS number 26489-75-8, is a versatile aromatic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a phenol ring substituted with two methyl groups at the 3 and 5 positions and a propenyl group at the 2 position. The presence of these substituents imparts distinctive chemical and physical properties to the molecule.
Recent studies have highlighted the importance of Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) in the field of material science. Researchers have explored its potential as a precursor for synthesizing advanced polymers and composites. The compound's ability to undergo various types of polymerization reactions has made it a valuable building block in the development of high-performance materials.
In terms of synthesis, Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) can be prepared through several methods, including Friedel-Crafts alkylation and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact.
The compound exhibits interesting physical properties such as moderate solubility in organic solvents and thermal stability up to certain temperatures. Its chemical reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing propenyl group, which create a dynamic balance in the molecule's electronic structure.
Applications of Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) span across multiple sectors. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. In agriculture, it has been investigated for its role in plant growth regulation due to its ability to influence hormone pathways.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that under certain conditions, Phenol, 3,5-Dimethyl-2-(2-propen-1-y) can undergo biodegradation efficiently when exposed to microbial communities in soil or water environments.
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